Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives, including those with bromo, formyl, and methyl groups, are important in the synthesis of biologically active compounds. For instance, Kumari et al. (2019) detailed the synthesis of 5-bromobenzofuran aryl ureas and carbamates, emphasizing their antimicrobial screening. These compounds were synthesized through a series of reactions starting with bromo salicylaldehyde, showcasing the importance of such derivatives in creating biologically significant molecules (Kumari et al., 2019).
Antimicrobial Screening
The antimicrobial properties of benzofuran derivatives have been extensively studied. The research conducted by Kumari et al. (2019) demonstrated that synthesized 5-bromobenzofuran aryl ureas and carbamates exhibit significant antimicrobial activities. This indicates the potential use of ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate derivatives in developing new antimicrobial agents (Kumari et al., 2019).
Pharmacological Activity
While specific pharmacological applications of this compound are not directly cited, related research on benzofuran derivatives highlights their potential in drug development. For example, Chapman et al. (1971) explored the pharmacological properties of benzothiophen derivatives, revealing their utility in creating compounds with potential therapeutic benefits. This suggests that similar research could uncover pharmacological applications for the compound (Chapman et al., 1971).
Crystal Structure Analysis
Research by Choi et al. (2009) on ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate highlights the significance of crystal structure analysis in understanding the properties of benzofuran derivatives. Such analyses provide insights into the molecular interactions and stability of these compounds, which is crucial for their application in material science and pharmaceuticals (Choi et al., 2009).
Chemical Transformations and Bioactive Molecule Synthesis
Studies on the transformation of formylchromone derivatives into pyrroles and pyridines, as discussed by Clarke et al. (1985), demonstrate the chemical versatility of benzofuran and its derivatives. These transformations are essential for synthesizing bioactive molecules, indicating the broader applicability of this compound in medicinal chemistry and drug design (Clarke et al., 1985).
Mechanism of Action
Target of Action
It contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. Indole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO6/c1-4-26-21(25)16-15(10-23)27-19-12(3)9-14(18(22)17(16)19)28-20(24)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVIWDPRPPUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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